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Compound of Interest

Compound Name: Isohexylamine
CAS No.: 5344-20-7
Cat. No.: B1605483
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
isohexylamine (also known as 4-methylpentan-1-amine), a primary aliphatic amine relevant in
various chemical and pharmaceutical research settings. This document collates available
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
alongside detailed experimental protocols to aid in the identification, characterization, and
quality control of this compound.

Chemical Structure and Properties

¢ |[UPAC Name: 4-methylpentan-1-amine[1]
e Synonyms: Isohexylamine[1]
e Molecular Formula: CeH1sN[1]

¢ Molecular Weight: 101.19 g/mol [1]
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e CAS Number: 5344-20-7[1]

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for
isohexylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 3C NMR Spectroscopic Data for Isohexylamine

Chemical Shift (8) ppm Carbon Assignment
Data not available in search results C1

Data not available in search results Cc2

Data not available in search results C3

Data not available in search results Cc4

Data not available in search results C5 (methyl groups)
Data not available in search results C6 (methyl group)

Note: Specific chemical shift values for *H and 3C NMR of isohexylamine were not found in
the provided search results. The table structure is provided as a template for when such data is
obtained.

Infrared (IR) Spectroscopy

Primary aliphatic amines like isohexylamine exhibit characteristic IR absorption bands.[1][2][3]
The N-H stretching vibrations typically appear as a pair of medium-intensity bands in the 3300-
3500 cm~1 region.[2][3] Other characteristic bands include the N-H bending (scissoring)
vibration around 1550-1650 cm~1, C-N stretching in the 1000-1250 cm~?* range for aliphatic
amines, and a broad N-H wagging band between 650-900 cm~1.[4][5]

Table 2: IR Spectroscopic Data for Isohexylamine (Vapor Phase)
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Wavenumber (cm~?) Assignment Intensity

Data not available in search

N-H stretch (asymmetric) Medium
results
Data not available in search _ _

N-H stretch (symmetric) Medium
results
Data not available in search

C-H stretch Strong
results
Data not available in search ] ) )

N-H bend (scissoring) Medium
results
Data not available in search )

C-N stretch Medium-Weak
results
Data not available in search

N-H wag Broad, Strong

results

Note: Specific peak wavenumbers for the vapor phase IR spectrum of isohexylamine were not
found in the provided search results, although its availability is mentioned.[1] The table is a
template based on typical values for primary aliphatic amines.

Mass Spectrometry (MS)

The mass spectrum of isohexylamine is expected to show a molecular ion peak (M*) at an
m/z corresponding to its molecular weight (101.19). As a compound with an odd number of
nitrogen atoms, it will follow the nitrogen rule, exhibiting an odd-numbered molecular ion peak.
[2] A characteristic fragmentation pattern for aliphatic amines is the a-cleavage, which involves
the breaking of the C-C bond adjacent to the nitrogen atom, leading to the formation of a
resonance-stabilized immonium cation. For isohexylamine, the base peak is often observed at
m/z 30, corresponding to the [CH2=NHz]* fragment.

Table 3: Mass Spectrometry Data for Isohexylamine (GC-MS)
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miz Relative Intensity (%) Proposed Fragment
101 Data not available [M]*

Data not available Data not available [M-CH(CHs)2]*

Data not available Data not available [M-CH2CH(CHs)2]*

30 Likely 100 [CH2NH2]*

Note: While the existence of GC-MS data is confirmed, the specific m/z values and their
relative intensities for isohexylamine were not detailed in the search results.[1] The table
presents expected fragmentation based on the principles of mass spectrometry of aliphatic
amines.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented. These should be adapted based on the specific instrumentation and laboratory
conditions.

NMR Spectroscopy

o Sample Preparation: A sample of 5-25 mg of isohexylamine is typically dissolved in 0.5-0.7
mL of a deuterated solvent (e.g., CDCls, D20, or DMSO-de) in a 5 mm NMR tube. The choice
of solvent depends on the solubility of the amine and the desired chemical shift reference.

o Data Acquisition:

o

The NMR spectrum is recorded on a spectrometer (e.g., 300 or 400 MHz for *H NMR).

[¢]

The spectrometer is locked onto the deuterium signal of the solvent.

[¢]

Shimming is performed to optimize the magnetic field homogeneity.

[e]

For *H NMR, a standard single-pulse experiment is typically used.

o

For 3C NMR, proton-decoupled spectra are generally acquired to simplify the spectrum to
single lines for each unique carbon atom.
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o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the
resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to an
internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample like isohexylamine, a neat spectrum can be
obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires
placing a small drop of the sample directly onto the ATR crystal. For vapor-phase IR, the
sample is introduced into a gas cell.

o Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the clean salt plates or ATR crystal is first collected.
The sample spectrum is then recorded, and the instrument software automatically ratios the
sample spectrum to the background to produce the final absorbance or transmittance
spectrum.

o Data Processing: The resulting spectrum displays the intensity of infrared absorption as a
function of wavenumber (cm™1).

Mass Spectrometry (MS)

o Sample Introduction and lonization: For a volatile compound like isohexylamine, Gas
Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is injected
into the GC, where it is vaporized and separated from any impurities on a capillary column.
The separated analyte then enters the mass spectrometer. Electron lonization (El) is a
common ionization technique for such molecules, where high-energy electrons bombard the
molecule, causing ionization and fragmentation.

e Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated based on
their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

o Data Presentation: The data is presented as a mass spectrum, which is a plot of the relative
abundance of the detected ions as a function of their m/z ratio.
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Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like isohexylamine.

General Workflow for Spectroscopic Analysis

Sample Preparation

Isohexylamine Sample
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605483?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

